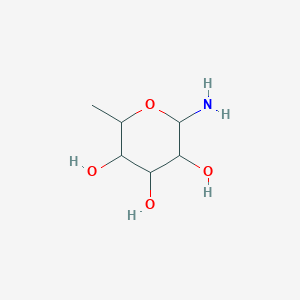

2-Amino-6-methyloxane-3,4,5-triol

Descripción

2-Amino-6-methyloxane-3,4,5-triol is a carbohydrate-derived compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 2, a methyl group at position 6, and hydroxyl groups at positions 3, 4, and 5. This structural configuration places it within the class of glycosyl compounds, which are often explored for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The compound’s unique substitution pattern makes it a subject of interest in medicinal chemistry, particularly in the development of targeted therapies.

Propiedades

IUPAC Name |

2-amino-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVXFQMLZSPQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyloxane-3,4,5-triol can be achieved through various synthetic routes. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of 2-Amino-6-methyloxane-3,4,5-triol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-Amino-6-methyloxane-3,4,5-triol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methyloxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Research Findings and Mechanistic Insights

Role of Substituents in Bioactivity

- Amino vs. Methoxy Groups: The amino group at C2 in 2-Amino-6-methyloxane-3,4,5-triol may enhance hydrogen bonding with biological targets compared to the methoxy group in 2-Methoxy-6-methyloxane-3,4,5-triol, which is more electron-donating and less reactive .

- Purine Derivatives: The addition of purine or diaminopurine moieties (e.g., and ) introduces nucleobase-like properties, enabling interactions with DNA/RNA-processing enzymes. For example, 2-(6-Aminopurin-9-yl)-6-(hydroxymethyl)-2H-pyran-3,4,5-triol stimulates DNA polymerase β, suggesting a role in DNA repair or replication .

- Phenoxy and Carboxyhydrazino Groups: The phenoxy-substituted compound from demonstrates cytotoxic activity by activating MAPK pathways, leading to apoptosis in prostate cancer cells. This highlights how bulky aromatic substituents can enhance anticancer efficacy .

Comparative Pharmacological Profiles

- Enzyme Modulation: The purine-substituted compound’s stimulation of DNA polymerase β contrasts with the antifungal methylphloroglucinol derivatives (), which inhibit CYP51 and β-1,3-glucan synthase. This underscores the scaffold’s versatility in targeting diverse enzymes .

Actividad Biológica

Overview

2-Amino-6-methyloxane-3,4,5-triol, also known as an amino sugar, is a naturally occurring compound with the molecular formula C₆H₁₃NO₄. Its unique structure features an amino group and multiple hydroxyl groups, which contribute to its diverse biological activities. This compound has garnered interest for its potential therapeutic applications and interactions within biological systems.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-methyloxane-3,4,5-triol can be represented as follows:

This structure indicates the presence of:

- Six carbon atoms

- Thirteen hydrogen atoms

- One nitrogen atom

- Four oxygen atoms

The hydroxyl groups enhance its reactivity and solubility in biological environments, making it suitable for various applications in biochemistry and pharmacology.

Antioxidant Properties

Research indicates that 2-Amino-6-methyloxane-3,4,5-triol exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. Studies suggest that this compound may inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its structural characteristics allow it to interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth or cell death. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of 2-Amino-6-methyloxane-3,4,5-triol in treating various conditions:

- Diabetes : Its role in modulating glucose metabolism is under investigation.

- Inflammatory Diseases : The compound may influence inflammatory pathways due to its antioxidant properties.

- Cancer : Some studies suggest potential anti-cancer effects through modulation of cell signaling pathways.

The exact mechanism of action for 2-Amino-6-methyloxane-3,4,5-triol remains an area of active research. It is believed to interact with specific enzymes and receptors within biological systems, modulating their activity. This interaction may lead to alterations in biochemical pathways associated with oxidative stress and inflammation.

Comparative Analysis

A comparison of 2-Amino-6-methyloxane-3,4,5-triol with structurally similar compounds highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-6-methyloxane-3,4,5-triol | Amino Sugar | Contains an amino group and multiple hydroxyls |

| 6-Methoxyoxane-3,4,5-triol | Methoxy Sugar | Lacks amino group; has methoxy instead |

| D-Mannitol | Sugar Alcohol | No amino group; primarily used as a sweetener |

| D-Sorbitol | Sugar Alcohol | Similar structure but lacks amino functionality |

This table illustrates how the presence of the amino group in 2-Amino-6-methyloxane-3,4,5-triol may enhance its biological activity compared to other sugar derivatives.

Case Studies

Several case studies have been conducted to explore the biological activities of 2-Amino-6-methyloxane-3,4,5-triol:

-

Antioxidant Activity Study :

- Objective : To evaluate the compound's ability to reduce oxidative stress in vitro.

- Method : Cell cultures treated with varying concentrations of the compound were assessed for ROS levels.

- Findings : Significant reduction in ROS was observed at higher concentrations.

-

Antimicrobial Efficacy Study :

- Objective : To determine the antimicrobial effectiveness against specific bacterial strains.

- Method : Disk diffusion method was employed using bacterial cultures.

- Findings : The compound exhibited notable inhibition zones against both tested strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.